molecular formula C9H9FO3 B11742978 2-Fluoro-2-(2-methoxyphenyl)acetic acid

2-Fluoro-2-(2-methoxyphenyl)acetic acid

Cat. No.: B11742978
M. Wt: 184.16 g/mol
InChI Key: GCYRYKCWYQXSFC-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-methoxyphenyl)acetic acid is a fluorinated phenylacetic acid derivative intended for research use as a key synthetic intermediate and building block in medicinal chemistry. This compound is part of a class of molecules where the strategic incorporation of fluorine is used to fine-tune the electronic properties, lipophilicity, and metabolic stability of potential drug candidates . Research into similar fluorinated phenylacetic acids has demonstrated their significant value in Structure-Activity Relationship (SAR) studies, particularly in the development of novel pharmacologically active compounds . For instance, studies on related triazolopyridazine-based compounds have shown that fluorine substitution on the aryl ring can play a remarkable role in enhancing potency against parasitic targets, leading to orally efficacious drug candidates . The methoxyphenyl acetic acid core is a privileged structure in drug discovery, and the addition of a fluorine atom at the 2-position creates a unique electronic and steric profile for investigating new biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-(2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYRYKCWYQXSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Fluorinated Carboxylic Acids in Organic Chemistry Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. nih.gov When fluorine is introduced into carboxylic acids, particularly at the alpha-position (adjacent to the carboxyl group), it imparts profound changes to the molecule's physicochemical properties.

Electronic Effects and Acidity: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly influences the acidity of the carboxylic acid group. For instance, the acidity of α,α-difluorophenylacetic acid is notably increased due to the inductive effect of the difluoromethyl group. ossila.com This heightened acidity (lower pKa) compared to non-fluorinated analogues can alter molecular interactions, solubility, and reaction kinetics. acs.org

Metabolic Stability and Lipophilicity: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. nih.gov Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can enhance a drug candidate's stability and bioavailability. researchgate.net Furthermore, fluorination affects a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical parameter for membrane permeability and drug absorption. nih.govresearchgate.net

Conformational Control and Binding Affinity: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with biological targets like enzymes or receptors. The unique electronic nature of fluorine allows it to participate in favorable non-covalent interactions, potentially increasing binding affinity. researchgate.net

The synthesis of α-fluorocarboxylic acids has evolved, with modern methods providing more direct and selective routes. Electrophilic fluorinating agents, such as Selectfluor, have been used in the direct α-fluorination of phenylacetic acid derivatives under specific conditions. nih.govorganic-chemistry.org Another approach involves using fluorinated building blocks like diethyl 2-fluoromalonate ester in multi-step synthetic sequences. worktribe.comnih.gov

Importance of the Phenylacetic Acid Scaffold in Advanced Synthesis and Design

Phenylacetic acid and its derivatives represent a privileged scaffold in chemical synthesis. This structural motif, consisting of a phenyl group attached to an acetic acid moiety, is a key component in a wide range of natural products and synthetic compounds with significant applications.

The versatility of the phenylacetic acid scaffold makes it an invaluable starting material for creating more complex molecules. It serves as a crucial precursor in the industrial synthesis of numerous pharmaceuticals. This fundamental structure provides a robust platform that can be readily modified through various chemical reactions, allowing chemists to fine-tune its properties for specific applications.

The phenylacetic acid framework is not only synthetically useful but is also recognized for its biological activity. For example, it is a known plant auxin, a class of hormones that regulate plant growth. nih.gov This inherent bioactivity, combined with its synthetic accessibility, makes it an attractive starting point for the development of new therapeutic agents and agrochemicals.

Research Rationale for 2 Fluoro 2 2 Methoxyphenyl Acetic Acid As a Model Compound

Retrosynthetic Disconnections for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered logical.

The first disconnection breaks the C-C bond between the aromatic ring and the α-carbon of the acetic acid moiety. This leads to a (2-methoxyphenyl) nucleophile (or its synthetic equivalent, such as an organometallic reagent) and a fluorinated electrophilic component bearing the acetic acid group.

A second strategic disconnection involves the C-F bond, suggesting a synthetic route where the fluorine atom is introduced at a later stage. This approach would start with 2-(2-methoxyphenyl)acetic acid or a suitable derivative, followed by an α-fluorination step.

Direct Synthetic Routes

Direct synthetic routes aim to construct the target molecule from readily available precursors in a limited number of steps. Several methodologies have been explored for the synthesis of α-fluoro-α-aryl acetic acids.

One effective strategy for the synthesis of 2-fluoro-2-arylacetic acid derivatives involves the use of diethyl 2-fluoromalonate ester as a key building block. This method leverages a nucleophilic aromatic substitution (SNAr) reaction. The process typically begins with the reaction of diethyl 2-fluoromalonate with an activated aryl halide, such as an ortho-fluoronitrobenzene derivative. Following the SNAr reaction, the resulting diester can be hydrolyzed and subsequently decarboxylated to yield the desired 2-fluoro-2-aryl-acetic acid. This approach offers a versatile pathway to a range of arylfluoroacetic acid derivatives.

Reactant 1Reactant 2Key Reaction TypeIntermediateFinal Product Type
Diethyl 2-fluoromalonateActivated Aryl HalideNucleophilic Aromatic Substitution (SNAr)Aryl-substituted fluoromalonate ester2-Fluoro-2-arylacetic acid

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a Suzuki-Miyaura or similar cross-coupling reaction could be envisioned. This would involve the coupling of a 2-methoxyphenylboronic acid or a related organometallic species with a suitable α-fluoro-α-haloacetic acid derivative. The success of this approach is contingent on the careful selection of the palladium catalyst, ligand, and reaction conditions to ensure efficient coupling without side reactions. While not extensively documented for this specific molecule, the principles of palladium-catalyzed cross-coupling are well-established for the synthesis of α-aryl esters and amides.

Introducing fluorine via nucleophilic aromatic substitution (SNAr) is a common strategy in organofluorine chemistry. In a potential synthesis of this compound, an SNAr reaction could be employed to attach the (2-methoxyphenyl) group to a fluorinated precursor. For instance, the anion of a secondary nitrile, such as the one derived from 2-(2-methoxyphenyl)acetonitrile, could displace a fluoride (B91410) ion from a suitable electrophile. Subsequent hydrolysis of the nitrile would then yield the desired carboxylic acid. The efficiency of such SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.

Stereoselective Synthesis and Chiral Resolution

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The preparation of enantiomerically pure forms is often crucial for biological applications.

The enantioselective synthesis of α-fluoro-α-aryl carboxylic acids can be achieved through various methods. One approach involves the catalytic, asymmetric α-fluorination of acid chlorides. This method utilizes a dual catalyst system, comprising a chiral nucleophile and an achiral transition metal complex, to generate a dually activated ketene (B1206846) enolate. This intermediate then reacts with an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI), to produce the α-fluorinated product with high enantiomeric excess. nih.gov The resulting α-fluoro acid chloride can then be hydrolyzed to the carboxylic acid.

Another strategy is the kinetic resolution of a racemic mixture of the α-fluoro-α-aryl carboxylic acid. mdpi.com This can be accomplished through enantioselective esterification, where a chiral acyl-transfer catalyst is used to selectively esterify one enantiomer, allowing for the separation of the unreacted enantiomerically enriched carboxylic acid and the corresponding ester. mdpi.com For example, the use of (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst in the presence of an achiral alcohol and a coupling agent has been shown to be effective for the kinetic resolution of various 2-aryl-2-fluoropropanoic acids. mdpi.com

MethodKey Reagents/CatalystsPrincipleOutcome
Asymmetric α-FluorinationChiral nucleophile, transition metal complex, NFSIEnantioselective fluorination of a ketene enolate intermediateEnantiomerically enriched α-fluoro acid
Kinetic ResolutionChiral acyl-transfer catalyst (e.g., (+)-BTM), achiral alcoholEnantioselective esterification of one enantiomer from a racemic mixtureSeparation of enantiomerically enriched acid and ester

Kinetic Resolution Techniques for Racemic Mixtures, including Enzymatic Methodsnih.govresearchgate.net

Kinetic resolution is a prominent strategy for separating enantiomers from a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent. This differential reactivity allows for the selective transformation of one enantiomer, which can then be separated from the unreacted, enriched enantiomer. wikipedia.org Among the various methods, enzymatic kinetic resolutions are particularly effective due to the high stereoselectivity often exhibited by enzymes like lipases. mdpi.commdpi.com

For α-aryl-α-fluoro carboxylic acids, which are structurally related to this compound, enzymatic methods have been successfully applied. The typical approach involves either the enantioselective esterification of the racemic acid or the enantioselective hydrolysis of its corresponding racemic ester. mdpi.comconicet.gov.ar Lipases are the most commonly used enzymes for these transformations due to their broad substrate tolerance, stability in organic solvents, and high enantioselectivity. researchgate.netmdpi.com

Lipase (B570770) B from Candida antarctica (CALB) is a well-documented and highly efficient biocatalyst for the kinetic resolution of various chiral carboxylic acids and alcohols. nih.govmdpi.comnih.gov In a typical resolution of a racemic acid, the enzyme selectively catalyzes the esterification of one enantiomer in the presence of an alcohol, leaving the other enantiomer as the unreacted acid. Conversely, when starting with a racemic ester, the lipase selectively hydrolyzes one enantiomer to the acid, leaving the other as the unreacted ester. conicet.gov.arnih.gov The efficiency of such a resolution is measured by the enantioselectivity value (E), where high E-values indicate excellent separation. mdpi.com

However, studies on the kinetic resolution of closely related 2-aryl-2-fluoropropanoic acids have noted that substrates containing an o-methoxyphenyl group can undergo rapid decomposition during the reaction, which presents a significant challenge. mdpi.com Despite this, the general applicability of lipases for resolving fluorinated arylcarboxylic acids remains a viable strategy, often achieving high enantiomeric purity. mdpi.com

Table 1: Representative Data for Enzymatic Kinetic Resolution

Enzyme Catalyst Reaction Type Typical Substrate Outcome Enantioselectivity (E)
Lipase B from Candida antarctica (CALB) Enantioselective Esterification Racemic α-Aryl Carboxylic Acid (S)-Acid and (R)-Ester Often >100

Considerations in Synthetic Optimization and Yield Enhancementrsc.org

Optimizing the synthetic route for this compound is crucial for maximizing product yield and purity while minimizing waste and cost. Key considerations involve the selection of starting materials, the choice of fluorinating agent, and the meticulous control of reaction conditions. rochester.edu

A common synthetic strategy begins with a precursor such as 2-(2-methoxyphenyl)acetic acid or its corresponding ester. The critical step in the synthesis is the introduction of the fluorine atom at the α-position. This transformation can be approached in several ways. One method is the electrophilic fluorination of an enolate intermediate. The precursor ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then quenched with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov

General principles for yield enhancement include ensuring the purity of reagents and solvents, using clean and dry glassware, carefully monitoring the reaction's progress via techniques like TLC or NMR, and employing efficient purification methods post-reaction. rochester.edu

Table 2: Key Parameters for Synthetic Optimization

Parameter Consideration Typical Condition Impact on Yield/Purity
Precursor Ester vs. Acid Methyl or Ethyl Ester Ester is often preferred for generating the enolate.
Base Strength and Steric Hindrance Lithium diisopropylamide (LDA) Strong, non-nucleophilic base efficiently forms the enolate without competing side reactions.
Fluorinating Agent Reactivity and Selectivity N-Fluorobenzenesulfonimide (NFSI) Effective electrophilic fluorine source; provides good yields.
Temperature Control of Reaction Rate/Selectivity -78 °C to 0 °C Low temperature is crucial for minimizing byproduct formation during enolate generation and fluorination.

| Workup/Purification | Product Isolation | Chromatographic separation | Essential for removing unreacted starting material and byproducts to obtain a pure final product. |

Solid-Phase Synthesis Adaptationsrochester.edu

Solid-phase synthesis offers a streamlined approach for chemical synthesis, simplifying purification by immobilizing the substrate on an insoluble polymer resin. Reagents and byproducts in the solution phase are easily washed away after each reaction step. This methodology can be adapted for the synthesis of this compound. peptide.comrsc.org

A plausible solid-phase strategy would begin by anchoring a suitable precursor, such as 2-(2-methoxyphenyl)acetic acid, onto a solid support like a Merrifield or Wang resin. peptide.com The carboxylic acid can be attached to the resin through a linker, forming a resin-bound ester.

Once the substrate is immobilized, the key α-fluorination reaction is performed directly on the resin-bound material. This involves treating the resin with a strong base (e.g., LDA or KHMDS) in a suitable anhydrous solvent (e.g., THF) to generate the enolate, followed by the addition of an electrophilic fluorinating agent like NFSI. nih.gov Because the substrate is attached to the solid support, excess reagents and soluble byproducts can be removed by simple filtration and washing of the resin.

The final step is the cleavage of the desired product from the solid support. For linkers like the one on a Wang resin, this is typically achieved under acidic conditions, for example, by treating the resin with a solution of trifluoroacetic acid (TFA). rsc.orgdiva-portal.org The cleavage cocktail releases the final this compound into solution, which is then isolated by filtering off the resin and evaporating the solvent. This approach avoids tedious aqueous workups and chromatographic purification of intermediates.

Table 3: Outline of a Solid-Phase Synthesis Strategy

Step Procedure Reagents & Conditions Purpose
1. Resin Loading Attachment of Precursor 2-(2-methoxyphenyl)acetic acid, Coupling Agent (e.g., DIC), Wang Resin Covalently immobilize the starting material onto the solid support.
2. On-Resin Fluorination α-Fluorination 1. Base (e.g., LDA) in THF at -78 °C. 2. Electrophilic Fluorine Source (e.g., NFSI). Introduce the fluorine atom at the α-position of the resin-bound substrate.

| 3. Cleavage | Product Release | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Cleave the final product from the resin to yield the free carboxylic acid in solution. |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in this compound, readily undergoing reactions such as esterification and amide formation.

The conversion of this compound to its corresponding esters is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism of Fischer esterification is a multi-step process that proceeds under equilibrium conditions. youtube.commasterorganicchemistry.com To favor the formation of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed. youtube.commasterorganicchemistry.com

The key steps of the mechanism are as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comchemguide.co.uk

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

ParameterTypical Conditions for Fischer Esterification
Carboxylic Acid This compound
Alcohol Methanol, Ethanol, etc. (Often used as solvent)
Catalyst Concentrated H₂SO₄, TsOH, HCl
Temperature Reflux
Work-up Neutralization, Extraction

The carboxylic acid moiety of this compound can be converted to an amide by reaction with a primary or secondary amine. Due to the relatively low reactivity of amines towards carboxylic acids directly, this transformation typically requires the use of a coupling agent to activate the carboxylic acid.

Commonly used coupling agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov

The general mechanism for amide formation using EDC is as follows:

Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the activated intermediate.

Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide product and a urea byproduct (EDU).

This method is widely applicable and allows for the formation of a diverse range of amides under mild reaction conditions. nih.gov

Reagent TypeExamplesRole in Reaction
Coupling Agent EDC, DCC (Dicyclohexylcarbodiimide)Activates the carboxylic acid group.
Additive HOBt, DMAP (4-Dimethylaminopyridine)Suppresses racemization and improves yield.
Amine Primary or Secondary Amines (e.g., Aniline)Acts as the nucleophile to form the amide bond.
Solvent DCM (Dichloromethane), DMF (Dimethylformamide)Provides a medium for the reaction.

Aromatic Ring Transformations

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of its substituents.

Electrophilic Aromatic Substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are governed by the electronic properties of the substituents already present on the ring: the methoxy (B1213986) group (-OCH₃) and the fluoroacetic acid side chain (-CH(F)COOH).

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via a resonance effect (+R). It directs incoming electrophiles to the ortho and para positions. wikipedia.org

Fluoroacetic Acid Group (-CH(F)COOH): This group is deactivating. The fluorine atom and the carboxylic acid group are both electron-withdrawing, pulling electron density away from the ring via an inductive effect (-I). Deactivating groups generally act as meta-directors. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the powerful activating and ortho, para-directing effect of the methoxy group dominates over the deactivating, meta-directing effect of the fluoroacetic acid side chain. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group. Given that the C1 position is occupied by the side chain, substitution will be directed to the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent fluoroacetic acid group might disfavor substitution at the C6 position, potentially making the C4 position the major site of reaction.

SubstituentPosition on RingElectronic EffectActivating/DeactivatingDirecting Effect
-OCH₃ C2+R, -IActivatingortho, para
-CH(F)COOH C1-IDeactivatingmeta

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur with fluorine as a leaving group, the fluorine atom must be directly attached to the aromatic ring, and the ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In the specified compound, this compound, the fluorine atom is on the alpha-carbon of the acetic acid side chain, not on the aromatic ring. Therefore, it cannot act as a leaving group in a SNAr reaction.

However, in related isomers where fluorine is attached to the ring, such as 2-(5-fluoro-2-methoxyphenyl)acetic acid, the fluorine atom can be displaced by a strong nucleophile. The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition of Nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com

Elimination of Leaving Group: The aromaticity is restored by the elimination of the fluoride ion. masterorganicchemistry.com

Contrary to what is observed in SN1 and SN2 reactions, fluorine is often the best leaving group among the halogens for SNAr reactions. This is because the first step, the nucleophilic addition, is the rate-determining step. libretexts.orgstackexchange.com The high electronegativity of fluorine strongly withdraws electron density from the ring, stabilizing the negatively charged Meisenheimer complex and lowering the activation energy for the rate-determining step. stackexchange.com

Reactivity Influenced by the Fluorine Atom

Increased Acidity: The electronegative fluorine atom pulls electron density away from the carboxylic acid group. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid proton compared to its non-fluorinated analogue, 2-(2-methoxyphenyl)acetic acid.

Distinct Decarboxylation Reactivity: Alpha-fluoro carboxylic acids exhibit unique reactivity under certain conditions. For instance, they can undergo direct decarboxylative cross-coupling reactions with organohalides under photoredox/nickel dual catalysis, a transformation that is often challenging for their non-fluorinated counterparts. acs.org This distinct behavior is attributed to the electronic influence of the fluorine atom on the stability of radical intermediates formed during the catalytic cycle. acs.org

Influence on Adjacent Groups: The fluorine atom can stabilize or destabilize reactive intermediates at the alpha-carbon, influencing the pathways of various reactions. Its presence can affect the stereochemical outcome of reactions involving the alpha-carbon and is sometimes used to stabilize otherwise labile chemical moieties. proquest.com

Mechanistic Investigations of Unconventional Transformations

The biotransformation of fluorinated organic compounds is an area of growing research interest. While specific enzymatic studies on this compound are not extensively documented, general mechanisms of enzyme-catalyzed reactions on analogous α-fluoro carboxylic acids provide valuable insights. Dehalogenases are a class of enzymes known to catalyze the cleavage of carbon-halogen bonds.

In a hypothetical enzyme-catalyzed hydrolysis of the C-F bond in this compound, a key step would involve the nucleophilic attack on the α-carbon, leading to the displacement of the fluoride ion. The enzyme's active site would play a crucial role in stabilizing the transition state of this SN2-type reaction.

Byproduct formation in such reactions could occur through several pathways. For instance, if the enzymatic reaction proceeds through a carbocationic intermediate, rearrangement reactions could lead to the formation of isomeric products. Alternatively, elimination of HF could yield an α,β-unsaturated carboxylic acid derivative. The specific byproducts formed would be highly dependent on the enzyme's active site architecture and the reaction conditions.

Potential ReactionEnzyme ClassProbable MechanismPotential Byproducts
DefluorinationDehalogenaseNucleophilic displacement (SN2)2-Hydroxy-2-(2-methoxyphenyl)acetic acid, Fluoride ion
EliminationLyaseE2-type elimination2-(2-methoxyphenyl)acrylic acid, HF

This interactive table outlines potential enzyme-catalyzed transformations and associated byproducts.

Intramolecular proton transfer is a fundamental process that can occur in molecules containing both acidic and basic functional groups. In this compound, the carboxylic acid group is the primary proton donor. While the methoxy group is not a strong base, its oxygen atom can act as a proton acceptor, particularly in the gas phase or in non-polar solvents.

The feasibility of an intramolecular proton transfer from the carboxylic acid to the methoxy group would depend on the formation of a stable cyclic transition state. Computational studies on related ortho-substituted benzoic acids have shown that the energy barrier for such proton transfers can be influenced by the nature of the substituents and the conformational flexibility of the molecule. An intramolecular hydrogen bond between the carboxylic acid proton and the methoxy oxygen could be a precursor to the proton transfer event. Such an interaction would be detectable by spectroscopic techniques like NMR and IR spectroscopy.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the presence of other NMR-active nuclei like fluorine, and the spatial arrangement of atoms within a molecule.

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is essential for the complete structural assignment of 2-Fluoro-2-(2-methoxyphenyl)acetic acid. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, and spin-spin couplings (J) provide information on the connectivity of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methine proton (CHF), and the acidic proton of the carboxyl group. The aromatic protons would appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling with each other and potentially with the fluorine atom. The methoxy group protons would typically appear as a sharp singlet, while the methine proton would be a doublet of doublets due to coupling with both the fluorine atom and the acidic proton (if not exchanged with the solvent).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Signals for the carboxyl carbon, the aromatic carbons, the methine carbon, and the methoxy carbon are expected. The signal for the carbon atom directly bonded to fluorine (CHF) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in proximity to the fluorine atom may also show smaller C-F couplings.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this molecule, a single resonance is expected. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. dovepress.comresearchgate.net The signal would likely be a doublet, split by the adjacent methine proton (²JHF). The precise chemical shift can provide insights into the electronic effects of the methoxyphenyl and carboxylic acid groups.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H NMR
COOH10 - 13Broad Singlet-
Aromatic-H6.8 - 7.5Multiplet-
CHF5.5 - 6.5Doublet of Doublets²JHF ≈ 45-55, ³JHH ≈ 2-4
OCH₃3.8 - 4.0Singlet-
¹³C NMR
C=O170 - 175Doublet³JCF ≈ 2-5
Aromatic-C110 - 160Multiplets/DoubletsJCF may be observed
CHF85 - 95Doublet¹JCF ≈ 180-220
OCH₃55 - 60Singlet-
¹⁹F NMR
C-F-170 to -190 (vs CFCl₃)Doublet²JHF ≈ 45-55

Note: The predicted values are based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary.

In sterically crowded molecules, spin-spin coupling can occur directly through space rather than through the bonding network. researchgate.net This phenomenon is particularly well-documented for fluorine-containing compounds and can involve couplings between ¹⁹F and ¹H or ¹⁹F and ¹³C nuclei that are spatially close but separated by several bonds. researchgate.netnih.govacs.org

For this compound, the molecule's conformation is determined by the rotation around the C-C bond connecting the aromatic ring and the chiral center. Through-space coupling between the fluorine atom and one of the ortho-protons on the phenyl ring could provide evidence for a preferred conformation where these atoms are in close proximity. The magnitude of such a coupling constant is highly dependent on the internuclear distance. nih.govnih.gov Observing a significant ⁴J(F, H-aromatic) or ⁵J(F, H-aromatic) coupling would strongly suggest a specific rotational isomer is favored in solution, providing valuable insight into the molecule's three-dimensional structure. acs.org

¹⁹F NMR is an exceptionally useful tool for monitoring chemical reactions involving fluorinated compounds due to the absence of background signals in most reaction media and the sensitivity of the ¹⁹F chemical shift to changes in the local molecular environment. nih.govnih.gov This technique can be adapted for monitoring reactions in different phases, including the gel phase.

In the synthesis or subsequent modification of this compound, gel-phase ¹⁹F NMR could be employed to track the progress of a reaction in real-time. For instance, if the compound is attached to a solid support or polymer resin (forming a gel), ¹⁹F NMR can differentiate between the starting material, intermediates, and the final product. The release of a fluorinated molecule from a polymer conjugate, for example, can be monitored by observing the appearance of a sharp signal corresponding to the free molecule, which has a different relaxation time and chemical shift from the polymer-bound state. semanticscholar.org This provides a non-invasive method to determine reaction kinetics and yields without the need for chromatography. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in a sample. thermofisher.com

The FT-IR and FT-Raman spectra of this compound would be characterized by absorption bands corresponding to its constituent functional groups. nih.gov

Carboxylic Acid Group (-COOH): This group gives rise to two very characteristic vibrations. A very broad O-H stretching band is expected in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching vibration will produce a strong, sharp absorption band around 1700-1730 cm⁻¹.

Aromatic Ring (C₆H₄): The phenyl group will show multiple bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region.

Methoxy Group (-OCH₃): The C-H stretching of the methyl group is expected around 2850-2960 cm⁻¹. A characteristic C-O (ether) stretching band should be visible in the 1000-1300 cm⁻¹ range.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration gives rise to a strong absorption in the FT-IR spectrum, typically found in the 1000-1200 cm⁻¹ region. This band can sometimes overlap with other absorptions, but its intensity is a key indicator.

Table 2: Key Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectrum
Carboxylic AcidO-H stretch2500 - 3300FT-IR (Broad)
Carboxylic AcidC=O stretch1700 - 1730FT-IR (Strong)
Aromatic RingC-H stretch3000 - 3100FT-IR, FT-Raman
Aromatic RingC=C stretch1450 - 1600FT-IR, FT-Raman
Methoxy GroupC-H stretch2850 - 2960FT-IR, FT-Raman
Ether LinkageC-O stretch1000 - 1300FT-IR
FluoroalkaneC-F stretch1000 - 1200FT-IR (Strong)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (Molecular Formula: C₉H₉FO₃), the exact molecular weight is 184.05 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 184. Key fragmentation pathways would likely involve:

Loss of the carboxyl group (-COOH): A significant fragment at m/z = 139 ([M-45]⁺).

Decarboxylation (loss of CO₂): A fragment at m/z = 140 ([M-44]⁺).

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) to give a fragment at m/z = 169 ([M-15]⁺) or loss of a methoxy radical (•OCH₃) leading to a fragment at m/z = 153 ([M-31]⁺).

Fragment from the methoxyphenyl moiety: A characteristic peak for the methoxyphenyl cation or related fragments around m/z = 107 or 121. nih.gov

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent molecule and its fragments with high accuracy. rsc.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment Identity
184[C₉H₉FO₃]⁺ (Molecular Ion)
169[M - CH₃]⁺
153[M - OCH₃]⁺
140[M - CO₂]⁺
139[M - COOH]⁺
121[C₇H₅O₂]⁺ or related species

Accurate Mass Determination and Fragmentation Pattern Analysis

Specific experimental data from high-resolution mass spectrometry detailing the accurate mass and characteristic fragmentation pattern for this compound is not available in published literature. Such data would be crucial for its unambiguous identification and for understanding its behavior under mass spectrometric conditions.

X-ray Crystallography

A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state molecular structure, including precise bond lengths and angles, is not possible.

Solid-State Molecular Structure Determination and Bond Parameters

Without experimental crystallographic data, a definitive determination of the solid-state molecular structure and a corresponding table of bond lengths and angles for this compound cannot be provided.

Computational and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory - DFT)

No published Density Functional Theory (DFT) studies were found for 2-Fluoro-2-(2-methoxyphenyl)acetic acid. Such studies would be necessary to determine its fundamental electronic and structural properties.

Conformational Landscape and Energy Minimization

There is no available research detailing the conformational landscape or energy minimization of this compound. A comprehensive conformational analysis would involve rotating the key dihedral angles—specifically around the C-C bond connecting the phenyl ring and the acetic acid moiety, and the C-O bond of the methoxy (B1213986) group—to identify all possible conformers. Subsequent geometry optimization and frequency calculations using DFT would be required to locate the global minimum energy structure and the relative energies of other stable conformers.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) for this compound are not present in the available literature. An electronic structure analysis would provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability, and the MEP map would reveal the regions most susceptible to electrophilic and nucleophilic attack by illustrating the charge distribution across the molecule.

Prediction and Interpretation of Spectroscopic Data

There are no computational studies that predict or interpret the spectroscopic data (e.g., IR, NMR) for this compound. Theoretical calculations are essential for assigning vibrational frequencies in an infrared spectrum and for predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which would be invaluable for the experimental characterization of the compound.

Reaction Mechanism Modeling

Modeling of reaction mechanisms involving this compound has not been reported. Such investigations are critical for understanding the pathways of its synthesis or degradation, as well as its interactions with other molecules.

Transition State Characterization and Activation Energy Calculations

No information is available regarding the characterization of transition states or the calculation of activation energies for reactions involving this compound. These calculations are fundamental to determining reaction kinetics and understanding the feasibility of a proposed reaction pathway.

Investigation of Solvent Effects on Reaction Pathways

The influence of different solvents on the reaction pathways of this compound has not been computationally investigated. Solvent effects can significantly alter reaction rates and even the preferred mechanistic pathway by stabilizing or destabilizing reactants, intermediates, and transition states.

Molecular Dynamics Simulations

There are currently no available research articles or data detailing molecular dynamics simulations performed on this compound. Such simulations would provide valuable insights into the compound's conformational dynamics, solvation properties, and interactions with biological macromolecules. However, at present, this area of research remains unexplored for this particular molecule.

Computational Approaches to Structure-Activity Relationship (SAR)

Computational studies aimed at elucidating the structure-activity relationship (SAR) of this compound have not been reported in the peer-reviewed literature. While general computational methods for SAR analysis are well-established, their application to this specific fluoro-substituted acetic acid derivative has not been documented. Future research in this area could help in identifying the key structural features responsible for its potential biological activities.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of this compound are absent from the current body of scientific literature. Theoretical calculations are crucial for predicting the NLO response of a molecule, which is essential for its potential application in optoelectronic devices. As of now, the NLO characteristics of this compound have not been theoretically modeled or studied.

Applications in Specialized Chemical Fields

Medicinal Chemistry Research and Drug Discovery Building Blocks

In the realm of medicinal chemistry, small organic molecules serve as foundational building blocks for the synthesis of complex and biologically active compounds. 2-Fluoro-2-(2-methoxyphenyl)acetic acid has emerged as a valuable scaffold in this context, offering a unique combination of structural features that are attractive for drug discovery programs.

Role as a Versatile Synthetic Intermediate for Biologically Active Molecules

This compound is recognized as a key intermediate in the synthesis of a variety of biologically active molecules. Its carboxylic acid functionality provides a reactive handle for a wide range of chemical transformations, including amidation, esterification, and reduction, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

The presence of the fluoro and methoxy (B1213986) groups on the phenyl ring further enhances its utility. These substituents can influence the reactivity of the acetic acid moiety and provide opportunities for further chemical modification. For instance, the methoxy group can be demethylated to a hydroxyl group, which can then be used for further derivatization. This versatility allows medicinal chemists to systematically modify the structure of the parent compound to explore structure-activity relationships and optimize pharmacokinetic and pharmacodynamic properties.

Investigation of Fluorine's Influence on Molecular Recognition and Target Binding Mechanisms (in vitro)

The introduction of a fluorine atom into a drug candidate can have a significant impact on its interaction with biological targets. In the case of this compound and its derivatives, in vitro studies are crucial for elucidating the role of the fluorine atom in molecular recognition and binding mechanisms.

Fluorine's high electronegativity can lead to the formation of favorable intermolecular interactions, such as hydrogen bonds with amide backbones or polar side chains of amino acid residues within a protein's active site. Furthermore, the substitution of a hydrogen atom with a fluorine atom can alter the electronic distribution within the molecule, potentially enhancing dipole-dipole or other electrostatic interactions with the target protein. These subtle yet significant changes can lead to increased binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies on Analogues of this compound

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how modifications to a chemical structure affect its biological activity. For analogues of this compound, SAR studies systematically explore the impact of altering various parts of the molecule.

These studies often involve the synthesis of a library of related compounds where the position and nature of substituents on the phenyl ring are varied. For example, the fluorine and methoxy groups might be moved to different positions, or replaced with other functional groups of varying size, electronics, and hydrogen-bonding potential. The resulting analogues are then tested in biological assays to determine their activity.

By comparing the activity of these analogues, medicinal chemists can deduce key pharmacophoric features required for biological activity. For instance, such studies might reveal that a fluorine atom at the 2-position is essential for potent activity, or that a bulky substituent at the 5-position is detrimental. The data generated from SAR studies are used to build predictive models that guide the design of new compounds with improved potency and selectivity.

Analogue ModificationObserved Effect on ActivityRationale
Shifting the fluorine to the 3- or 4-positionDecrease in binding affinityThe 2-position fluorine may be crucial for a key interaction with the target protein.
Replacing the methoxy group with a larger alkoxy groupSteric hindrance leading to reduced activityThe binding pocket may have limited space around the methoxy-binding region.
Introducing a second fluorine atomVariable effects depending on the positionA second fluorine could either enhance beneficial electronic properties or introduce unfavorable steric or electronic clashes.

Enzyme Inhibition and Protein Interaction Studies (mechanistic focus)

Fluorinated compounds are often investigated as potential enzyme inhibitors due to the unique properties of the fluorine atom. The strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons, which can be a key factor in the mechanism of certain enzyme-catalyzed reactions.

In the context of this compound and its derivatives, mechanistic studies focus on understanding how these molecules interact with and potentially inhibit the function of specific enzymes. For example, if the target enzyme is a protease, the fluorinated compound might act as a transition-state analogue, mimicking the tetrahedral intermediate of peptide bond hydrolysis. The fluorine atom could stabilize this mimic, leading to tight binding and potent inhibition.

Techniques such as X-ray crystallography and NMR spectroscopy are invaluable for these mechanistic studies. X-ray crystallography can provide a static, high-resolution picture of the inhibitor bound to the enzyme's active site, revealing the precise interactions that are responsible for inhibition. NMR, on the other hand, can provide dynamic information about the inhibitor-enzyme complex in solution.

Advanced Materials Science Research

The influence of fluorine extends beyond medicinal chemistry into the realm of materials science. The introduction of fluorine into organic molecules can significantly alter their electronic and optical properties, making them suitable for a range of applications in advanced materials.

Design of Materials with Tailored Electronic and Optical Properties

The electronic properties of organic materials are largely determined by their molecular orbital energies, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The incorporation of fluorine, a highly electronegative atom, into an aromatic system like the one in this compound can have a profound effect on these energy levels.

Generally, the strong electron-withdrawing nature of fluorine leads to a lowering of both the HOMO and LUMO energy levels. This stabilization can be advantageous in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. For example, a lower LUMO level can facilitate electron injection from the cathode in an OLED, leading to improved device efficiency.

Furthermore, the presence of fluorine can influence the intermolecular packing of molecules in the solid state. The potential for C-F···H-C or C-F···π interactions can lead to ordered molecular assemblies, which can enhance charge transport properties in organic field-effect transistors (OFETs). By systematically modifying the structure of this compound and incorporating it into larger conjugated systems, researchers can fine-tune the electronic and optical properties of the resulting materials for specific device applications.

PropertyInfluence of FluorinationApplication in Materials Science
HOMO/LUMO Energy LevelsLowered due to fluorine's electron-withdrawing natureImproved charge injection/extraction in OLEDs and OPVs
Electron AffinityIncreasedDevelopment of n-type organic semiconductors
Intermolecular PackingCan promote ordered structures through non-covalent interactionsEnhanced charge mobility in OFETs
PhotostabilityOften increased due to the strength of the C-F bondLonger lifetime for organic electronic devices

Catalysis and Biocatalysis: Applications of this compound

The unique structural features of this compound, particularly the presence of a fluorine atom at the α-position, make it a valuable compound in the fields of catalysis and biocatalysis. Its application spans from being a substrate for creating valuable chiral molecules to a tool for investigating the intricacies of enzyme behavior.

Substrate for Enzymatic Transformations and Biocatalytic Processes

Lipases, particularly from Candida rugosa and Pseudomonas cepacia, are frequently the biocatalysts of choice for the resolution of racemic carboxylic acids and their esters. These enzymes can catalyze either the stereoselective esterification of the acid or the stereoselective hydrolysis of the corresponding ester. The general scheme for such a resolution is depicted below:

Figure 1: General Scheme for Lipase-Catalyzed Kinetic Resolution of a Racemic Acid

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of fluorinated aromatic compounds is traditionally reliant on methods that can generate significant chemical waste and utilize harsh reagents. The future of synthesizing 2-Fluoro-2-(2-methoxyphenyl)acetic acid is increasingly focused on the adoption of green chemistry principles to enhance sustainability, efficiency, and environmental safety.

Key research directions include:

Mechanochemical Synthesis: A promising eco-friendly alternative involves solid-state aromatic nucleophilic fluorination using reagents like potassium fluoride (B91410) (KF) in conjunction with quaternary ammonium salts. rsc.org This method eliminates the need for high-boiling, toxic solvents and can significantly shorten reaction times to under an hour, with operations carried out under ambient conditions. rsc.org

Enzymatic and Biocatalytic Methods: The use of enzymes, such as engineered cytochrome P450, offers a highly selective and environmentally benign route to fluorinated compounds. nih.gov Artificial multi-enzymatic systems are being explored to synthesize non-natural fluorinated aromatics, which could be adapted for the production of this compound and its analogs. nih.gov This approach minimizes waste and operates under mild reaction conditions.

Advanced Catalytic Systems: High-temperature fluorination using catalysts like copper(II) fluoride (CuF₂) presents an opportunity for large-scale production without the significant waste disposal issues associated with conventional technologies. researchgate.net Research into regenerating the catalyst, for instance by passing an HF/O₂ stream over the spent copper, aligns with green chemistry's goal of creating recyclable and sustainable processes. researchgate.net

These green approaches aim to reduce the environmental footprint of synthesis, a critical factor as concerns over persistent organofluorine compounds grow. societechimiquedefrance.fr

Advanced Spectroscopic Methods for Real-time Reaction Monitoring

To optimize synthesis and ensure product quality, the integration of Process Analytical Technology (PAT) is becoming essential. wikipedia.orgnih.gov PAT utilizes real-time, in-line monitoring to design, analyze, and control manufacturing processes. wikipedia.orgmt.comnews-medical.net For the synthesis of this compound, advanced spectroscopic techniques are pivotal for tracking reaction kinetics, identifying transient intermediates, and monitoring impurity formation. rsc.org

Spectroscopic MethodApplication in Real-time MonitoringAdvantagesLimitations
Flow NMR Spectroscopy Non-invasive monitoring of reaction progression and mechanistic insight. Can track structural isomers and low-level impurities. rsc.orgrsc.orgProvides detailed molecular structure information, enabling precise quantification of reactants, intermediates, and products. rsc.orgnih.govHigher equipment cost; potential for flow effects to interfere with quantification if not properly corrected. rsc.org
FTIR Spectroscopy In-situ analysis to speed up kinetic analysis and process understanding. mt.comExcellent for tracking changes in functional groups throughout the reaction.Can be less sensitive to subtle structural changes compared to NMR.
Raman Spectroscopy Real-time analysis of molecular vibrations, suitable for monitoring reactions in aqueous and non-aqueous media.Non-destructive and can be used with fiber-optic probes for in-line measurements.Fluorescence from the sample or impurities can sometimes interfere with the signal.
UV/Vis Spectroscopy In-line monitoring of concentrations of aromatic compounds and coenzymes. mdpi.comCost-effective, simple, and widely applicable for quantifying components with chromophores. mdpi.comLacks detailed structural information provided by other methods; susceptible to interference from multiple absorbing species. mdpi.com

The adoption of these PAT tools facilitates a deeper understanding of the chemical process, leading to improved efficiency, enhanced safety, and more consistent product quality. mt.comnews-medical.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel compounds. astrazeneca.commdpi.comwiley.com For this compound, these computational tools offer a powerful approach to explore its chemical space and predict the properties of its derivatives.

Emerging opportunities in this area include:

Predictive Modeling of Physicochemical Properties: ML algorithms, including graph neural networks (GNNs) and deep neural networks (DNNs), can be trained on large datasets to predict key properties such as solubility, binding affinity, and toxicity from a molecule's structure. mdpi.comacs.orgacs.orgmdpi.com This allows for the rapid virtual screening of thousands of potential derivatives to identify candidates with optimal characteristics before committing to costly and time-consuming synthesis. acm.org

De Novo Drug Design: Generative AI models can design entirely new molecules tailored to specific criteria. mdpi.com By learning the underlying relationships between chemical structures and biological activities, these models can propose novel analogs of this compound that are optimized to interact with a desired biological target. mdpi.com

Synthesis Planning: AI can also assist in planning the most efficient synthetic routes for novel compounds. mdpi.com By analyzing vast databases of chemical reactions, these tools can suggest optimal reaction pathways, potentially highlighting greener or more cost-effective methods.

AI/ML Model TypeApplication in Compound DesignPredicted Parameters
Graph Neural Networks (GNNs) Predict molecular properties and optimize drug design by representing molecules as graphs. mdpi.comBinding affinity, solubility, toxicity, bioactivity. astrazeneca.comacs.org
Deep Neural Networks (DNNs) Analyze vast datasets to predict efficacy and safety of potential drugs. mdpi.comPhysicochemical properties, ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Model the relationship between a compound's structure and its physical properties. researchgate.netBoiling point, vapor pressure, octanol-water partition coefficient. researchgate.net

Exploration of Novel Biological Targets through Mechanistic Investigations

Identifying the biological targets of a compound is fundamental to understanding its mechanism of action and therapeutic potential. taylorandfrancis.com While the specific targets of this compound are not extensively documented, future research can leverage a combination of computational and experimental approaches to uncover its biological roles.

Key strategies for target identification include:

Computational Prediction and Docking: Machine learning models trained on biological activity data can predict potential gene targets for small molecules. nih.gov Molecular docking simulations can then be used to model the interaction between this compound and these predicted protein targets, providing insights into binding affinity and mode of interaction. researchgate.net

Biological Activity Profiling: Screening the compound against large panels of kinases, receptors, and enzymes can reveal its activity profile. For instance, structurally similar compounds like certain quinazoline-based derivatives have shown activity as Aurora A kinase inhibitors, suggesting a potential area of investigation. mdpi.com Similarly, other fluorinated acetic acids have been explored as potential modulators of enzymes like γ-secretase.

Mechanism-Based Studies: Once a potential target is identified, further mechanistic studies are crucial. This involves validating the interaction in cellular and biochemical assays to confirm that the compound exerts its biological effect through the proposed target.

This multi-pronged approach can systematically map the compound's interactions within a biological system, paving the way for its development in new therapeutic areas.

Applications in Precision Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems with high precision. nih.gov The unique properties of this compound, particularly the presence of a fluorine atom, open up exciting possibilities for its use as a precision chemical probe.

Future research could focus on:

Fluorescence Imaging Probes: The core scaffold can be modified by attaching fluorophores, creating probes for fluorescence imaging of specific drug targets or biological processes. nih.govrsc.org These probes allow for the direct visualization of target expression, localization, and activity in living cells. nih.gov

Bioorthogonal Chemistry: A novel and highly promising strategy involves using the fluorine atom as a bioorthogonal handle. Research has demonstrated a "fluorine–thiol displacement reaction" where a fluorine atom positioned alpha to an amide can be selectively displaced by a thiol-containing molecule. nih.gov This reaction allows a fluorinated compound, after engaging its biological target, to be tagged with a biotin label for enrichment or a fluorophore for imaging. nih.gov Adapting this chemistry to this compound could create a powerful, steric-free labeling platform.

Targeted Probes for Diagnostics: Peptide-based probes have shown great promise in medical imaging for detecting diseases like cancer at an early stage. tandfonline.comtandfonline.com By conjugating the this compound moiety to a targeting peptide, it could be directed to specific disease biomarkers, enabling its use in precision diagnostics. tandfonline.com

The development of such probes would provide invaluable tools for studying complex biological systems and could lead to new diagnostic and therapeutic strategies. neb.com

Q & A

Q. What are the primary synthetic routes for 2-Fluoro-2-(2-methoxyphenyl)acetic acid, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of a methoxyphenylacetic acid precursor or coupling fluorinated intermediates. Key steps include:
  • Friedel-Crafts acylation to introduce the acetic acid moiety.
  • Electrophilic fluorination using selectfluor or DAST (diethylaminosulfur trifluoride) under inert atmospheres .
  • Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are critical for stabilizing intermediates, with yields optimized at 0–5°C .
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity. Contaminants like unreacted starting materials are monitored via TLC .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorine coupling patterns) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (MW 212.15 g/mol) and fragmentation patterns .
  • HPLC with UV/Vis detection : Quantifies purity (>98%) and detects chiral impurities using C18 columns (acetonitrile/water mobile phase) .
  • Melting Point Analysis : Sharp melting points (e.g., 120–123°C) indicate crystalline purity .

Q. How do fluorine and methoxy substituents influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Fluorine : Enhances electronegativity, increasing acidity of the acetic acid moiety (pKa ~2.5–3.0 vs. ~4.7 for non-fluorinated analogs). This is confirmed via potentiometric titration .
  • Methoxy Group : Electron-donating effects stabilize aromatic rings, altering solubility (e.g., logP ~1.8 in octanol/water) and UV absorption (λmax ~270 nm) .

Advanced Research Questions

Q. How can computational methods predict reactivity in novel synthetic pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the fluorine atom’s σ-hole enhances electrophilicity at the α-carbon .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, such as THF’s role in stabilizing transition states during fluorination .

Q. What strategies resolve contradictions in reported biological activities of fluorinated analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity across analogs (e.g., 2-Fluoro-2-(2-fluorophenyl)propanoic acid vs. target compound) using enzyme inhibition assays (IC50 values) .
  • Crystallography : Resolve binding mode discrepancies (e.g., COX-2 vs. LOX inhibition) via X-ray co-crystallization .

Q. How is enantiomeric purity optimized during asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective fluorination, achieving >90% ee .
  • Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.